1-(4-Fluorobenzyl)-1H-indole
Overview
Description
The compound "1-(4-Fluorobenzyl)-1H-indole" is a structurally significant molecule that appears to be a core component or a derivative in various research studies. It is related to several compounds that have been synthesized and evaluated for their biological activities, such as anti-hepatitis B virus activity, modulation of serotonergic and dopaminergic receptors, and anticancer properties. The presence of the fluorobenzyl group and the indole core suggests that this compound may have interesting interactions with biological targets.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of a hepatitis B inhibitor with a similar structure involved crystallization from acetonitrile and single-crystal X-ray analysis to determine its monoclinic P21/n space group . Another study reported the synthesis of a benzimidazole derivative with spectral identification through IR, 1H NMR, and EI mass spectral analysis . Additionally, the synthesis of arylpiperazinyl Mannich bases of a related compound was achieved by treating 3-acetyl indole with 4-fluorobenzoyl chloride in the presence of anhydrous triethylamine in benzene .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within the molecule. For example, the crystal structure of a benzimidazole derivative revealed an intramolecular hydrogen bond and was further compared with optimized geometries obtained from semi-empirical and ab initio calculations . Similarly, the crystal structure of a pyrido[3,4-b]indole derivative was established by single crystal X-ray diffraction analysis .
Chemical Reactions Analysis
The chemical reactivity of indole derivatives is explored through various reactions, such as the condensation reactions to synthesize oxazolone derivatives or the Staudinger [2+2] cycloaddition reaction to create azetidinone compounds . These reactions are carefully designed to introduce specific functional groups and to construct complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using a range of spectroscopic and analytical techniques. Mass spectrometry, NMR, and IR spectroscopy are commonly used to identify and confirm the structure of the synthesized compounds . The biological activities, such as anticancer and antimicrobial properties, are evaluated using assays like the MTT assay for anticancer activity or screening for antioxidant and antimicrobial activities .
Scientific Research Applications
Indole Derivatives in Cannabinoid Receptor Research
1-(4-Fluorobenzyl)-1H-indole and its derivatives have been identified as key components in new psychoactive substances. These compounds, including AB-FUBICA and ADB-FUBICA, exhibit a high affinity for cannabinoid CB1 and CB2 receptors. This finding highlights their potential use in research related to cannabinoid receptor studies and the development of related therapeutics (Qian et al., 2015).
Potential in Hepatitis B Virus Inhibition
A derivative of 1-(4-Fluorobenzyl)-1H-indole has shown promise as a novel inhibitor of the Hepatitis B virus (HBV). This compound, 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, demonstrates nanomolar inhibitory activity against HBV in vitro, suggesting potential applications in antiviral research (Ivashchenko et al., 2019).
Applications in Organic Chemistry and Synthesis
The indole structure, which includes 1-(4-Fluorobenzyl)-1H-indole, is a fundamental component of various biologically active natural and synthetic compounds. Its synthesis and functionalization, particularly through palladium-catalyzed reactions, are significant in organic chemistry, impacting the creation of pharmaceutical intermediates and active ingredients (Cacchi & Fabrizi, 2005).
Role in Antioxidant and Antimicrobial Activities
Derivatives of 1-(4-Fluorobenzyl)-1H-indole have been synthesized and evaluated for their antioxidant and antimicrobial activities. These studies contribute to the understanding of the biological properties of indole derivatives and their potential therapeutic applications (Rao et al., 2019).
Indole Derivatives in Anticancer Research
Recent research has focused on indole-benzimidazoles, structurally similar to 1-(4-Fluorobenzyl)-1H-indole, for their antiproliferative and antiestrogenic effects. These compounds have shown potential in anticancer research, particularly in modulating estrogen receptor target gene expression and integrated stress response signaling (Karadayi et al., 2020).
Future Directions
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPAZBSSZIZVEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359515 | |
Record name | 1-(4-Fluorobenzyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-1H-indole | |
CAS RN |
204205-77-6 | |
Record name | 1-(4-Fluorobenzyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.